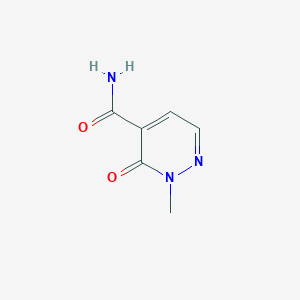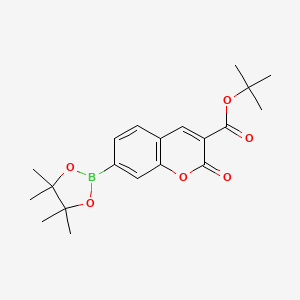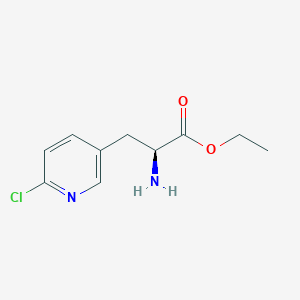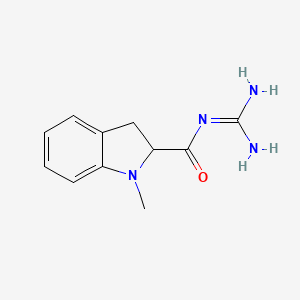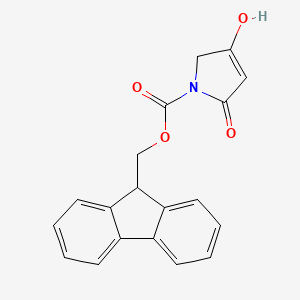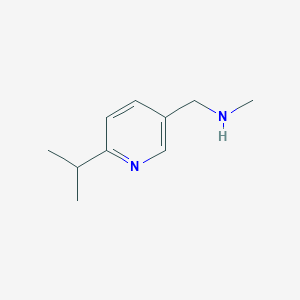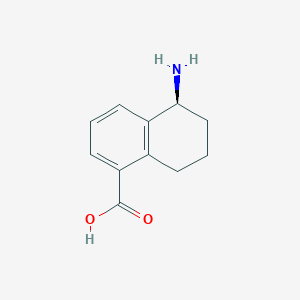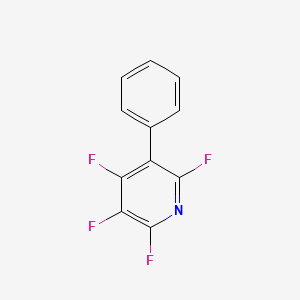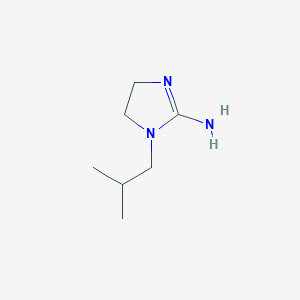
2-Fluoro-2-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-phenylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom and a phenyl group attached to the second carbon of a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with fluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the reduction of 2-Fluoro-2-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reduction process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Fluoro-2-phenylpropan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Fluoro-2-phenylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 2-Azido-2-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropan-1-one
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: 2-Azido-2-phenylpropan-1-ol
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for investigating the specificity and mechanism of various enzymes.
Medicine: this compound is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, altering its reactivity and binding affinity.
In biological systems, the compound may interact with enzymes involved in metabolic pathways, modulating their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further contributing to its binding specificity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-phenylpropan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Phenylpropanolamine: Unlike this compound, phenylpropanolamine lacks the fluorine atom, which significantly alters its chemical properties and biological activity.
2-Fluoro-2-phenylpropan-1-one: This compound is the oxidized form of this compound and exhibits different reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
2-Azido-2-phenylpropan-1-ol:
Eigenschaften
Molekularformel |
C9H11FO |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI-Schlüssel |
SNILNSRRYODOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



